molecular formula C13H24N2O2 B1528923 Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1363381-69-4

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1528923
CAS No.: 1363381-69-4
M. Wt: 240.34 g/mol
InChI Key: VQHYDOIBWWTTKP-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.35 g/mol . This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused with a piperidine ring. The tert-butyl group and the amino group attached to the spirocyclic structure contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with various reagents under controlled conditions. One common method includes the use of a Zn/Cu couple and trichloroacetyl chloride in a solvent such as dimethoxyethane (DME). The reaction is carried out at room temperature, followed by purification through techniques like CombiFlash chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block in organic synthesis. Its spirocyclic structure makes it valuable for the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of spirocyclic compounds with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and amino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHYDOIBWWTTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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